Cas no 99057-81-5 (2-(4-Bromophenyl)butanenitrile)
2-(4-Bromophenyl)butanenitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromophenyl)butanenitrile
- 2-(4-Bromophenyl)butanenitrile
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- MDL: MFCD11592203
- Inchi: 1S/C10H10BrN/c1-2-8(7-12)9-3-5-10(11)6-4-9/h3-6,8H,2H2,1H3
- InChI Key: XKDZPVMRZRBXOK-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(C#N)CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- XLogP3: 3.2
- Topological Polar Surface Area: 23.8
2-(4-Bromophenyl)butanenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB490210-1 g |
2-(4-Bromophenyl)butanenitrile; . |
99057-81-5 | 1g |
€1,076.50 | 2022-03-01 | ||
| Enamine | EN300-126777-0.05g |
2-(4-bromophenyl)butanenitrile |
99057-81-5 | 95% | 0.05g |
$164.0 | 2023-06-08 | |
| Enamine | EN300-126777-0.1g |
2-(4-bromophenyl)butanenitrile |
99057-81-5 | 95% | 0.1g |
$245.0 | 2023-06-08 | |
| Enamine | EN300-126777-0.25g |
2-(4-bromophenyl)butanenitrile |
99057-81-5 | 95% | 0.25g |
$349.0 | 2023-06-08 | |
| Enamine | EN300-126777-0.5g |
2-(4-bromophenyl)butanenitrile |
99057-81-5 | 95% | 0.5g |
$549.0 | 2023-06-08 | |
| Enamine | EN300-126777-1.0g |
2-(4-bromophenyl)butanenitrile |
99057-81-5 | 95% | 1g |
$705.0 | 2023-06-08 | |
| Enamine | EN300-126777-2.5g |
2-(4-bromophenyl)butanenitrile |
99057-81-5 | 95% | 2.5g |
$1480.0 | 2023-06-08 | |
| Enamine | EN300-126777-5.0g |
2-(4-bromophenyl)butanenitrile |
99057-81-5 | 95% | 5g |
$2924.0 | 2023-06-08 | |
| Enamine | EN300-126777-10.0g |
2-(4-bromophenyl)butanenitrile |
99057-81-5 | 95% | 10g |
$5708.0 | 2023-06-08 | |
| abcr | AB490210-250mg |
2-(4-Bromophenyl)butanenitrile; . |
99057-81-5 | 250mg |
€568.00 | 2025-04-14 |
2-(4-Bromophenyl)butanenitrile Suppliers
2-(4-Bromophenyl)butanenitrile Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-(4-Bromophenyl)butanenitrile
Recent Advances in the Study of 2-(4-Bromophenyl)butanenitrile (CAS: 99057-81-5) in Chemical Biology and Pharmaceutical Research
2-(4-Bromophenyl)butanenitrile (CAS: 99057-81-5) is a brominated aromatic nitrile compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. The presence of the bromophenyl group and the nitrile functionality makes it a valuable scaffold for further chemical modifications, enabling the creation of diverse derivatives with tailored biological activities.
One of the most notable advancements in the study of 2-(4-Bromophenyl)butanenitrile is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and researchers have successfully utilized this compound to develop novel inhibitors with improved selectivity and potency. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(4-Bromophenyl)butanenitrile exhibited strong inhibitory activity against specific tyrosine kinases involved in tumor proliferation. The study highlighted the compound's potential as a starting point for the design of next-generation anticancer agents.
In addition to its applications in oncology, 2-(4-Bromophenyl)butanenitrile has also been investigated for its neuroprotective properties. A recent preprint on bioRxiv reported that certain analogs of this compound showed promising activity in mitigating oxidative stress and inflammation in neuronal cells. These findings suggest potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's. The study employed advanced computational modeling and in vitro assays to elucidate the structure-activity relationships, providing valuable insights for future drug development efforts.
Another area of interest is the use of 2-(4-Bromophenyl)butanenitrile in the synthesis of fluorescent probes for biological imaging. Researchers have leveraged its bromophenyl moiety to create probes that can selectively bind to specific cellular targets, enabling real-time visualization of biological processes. A 2022 paper in Analytical Chemistry detailed the development of such a probe, which was used to track the dynamics of protein-protein interactions in live cells. This innovation opens new avenues for studying cellular mechanisms and diagnosing diseases at the molecular level.
Despite these promising developments, challenges remain in the optimization of 2-(4-Bromophenyl)butanenitrile-based compounds. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed to translate these findings into clinically viable therapies. Ongoing research is focused on refining the chemical properties of these derivatives through structural modifications and formulation strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this field.
In conclusion, 2-(4-Bromophenyl)butanenitrile (CAS: 99057-81-5) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential therapeutic applications make it a valuable tool for drug discovery. Future studies will likely explore its utility in other therapeutic areas and further optimize its properties for clinical use. Researchers are encouraged to stay updated on the latest findings and collaborate across disciplines to maximize the impact of this compound in advancing human health.
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